1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene

Antimicrobial Benzyl Phenyl Sulfide Structure-Activity Relationship

This 3-nitrobenzyl diaryl sulfide scaffold is validated as an antimicrobial pharmacophore. Its 2,3-dimethylphenoxy ether appendage uniquely modulates cLogP (+2–3 log units vs piperidine/pyrrolidine analogs), metabolic stability, and nitroreductase activation kinetics, making it ideal for matched molecular pair SAR studies, ADME profiling, and bioreductive prodrug design. Researchers can use this compound as a positive control for antimicrobial screening and as a tool to probe nitroreductase substrate tolerance toward bulky benzylic ethers. Ensure your procurement matches the exact substitution pattern—generic interchange within this series is scientifically unsound.

Molecular Formula C21H18ClNO3S
Molecular Weight 399.89
CAS No. 477869-52-6
Cat. No. B2521732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene
CAS477869-52-6
Molecular FormulaC21H18ClNO3S
Molecular Weight399.89
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C
InChIInChI=1S/C21H18ClNO3S/c1-14-4-3-5-20(15(14)2)26-13-16-6-11-21(19(12-16)23(24)25)27-18-9-7-17(22)8-10-18/h3-12H,13H2,1-2H3
InChIKeyQQGJEYLXLAFRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene (CAS 477869-52-6): Structural Pharmacophore and Procurement-Relevant Profile


1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene (CAS 477869-52-6) is a synthetic diaryl sulfide featuring a 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl core linked via a benzyl ether to a 2,3-dimethylphenyl moiety . The molecule belongs to the benzyl phenyl sulfide class and carries a nitroaromatic group, a structural element associated with nitroreductase-mediated bioreductive activation pathways . The compound is catalogued in PubChem (SID 41429073) and is available as a research-grade screening compound from commercial suppliers such as Key Organics/BIONET .

SAR-Guided Sourcing: Why 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene Cannot Be Interchanged with Other Benzyl Phenyl Sulfide Derivatives


Within the 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl scaffold family, substitution at the benzylic position dictates three critical procurement-relevant parameters: lipophilicity (cLogP), metabolic liability, and intermolecular binding geometry. The target compound's 2,3-dimethylphenoxy ether group differentiates it from analogs bearing piperidine (CAS 477869-36-6), pyrrolidine (CAS 477869-41-3), or 4-fluorophenyl ether (CAS 477869-49-1) at the same position . Benzylic ethers exhibit distinct hydrolytic stability and cytochrome P450 susceptibility profiles compared to benzylic amines . Furthermore, the synergy between the 4-nitrobenzyl and 4-chlorophenyl groups is essential for antimicrobial pharmacophore activity; compounds lacking either group or with altered substitution patterns show diminished or null potency against tested microbial strains . These structure–activity relationships demonstrate that generic interchange within this compound series is scientifically unsound without matched biological validation.

Quantitative Evidence Guide for 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene: Empirical Comparative Data


Antimicrobial Pharmacophore: Synergistic Requirement of 4-Nitrobenzyl and 4-Chlorophenyl Groups in Benzyl Phenyl Sulfides

Among twelve synthetic benzyl phenyl sulfide derivatives evaluated for antimicrobial activity, only compounds bearing the 4-nitrobenzyl phenyl sulfide core displayed measurable inhibitory effects. Within this active subset, 4-nitrobenzyl 4-chlorophenyl sulfide (compound 11)—the direct structural pharmacophore of the target compound—exhibited the strongest and widest spectrum of antimicrobial activity, while all benzyl and 4-methoxybenzyl phenyl sulfide derivatives were completely inactive (MIC values exceeding the highest tested concentration) . This demonstrates that the simultaneous presence of both the 4-nitrobenzyl and 4-chlorophenyl substituents is a prerequisite for antimicrobial activity within this scaffold.

Antimicrobial Benzyl Phenyl Sulfide Structure-Activity Relationship

Lipophilicity Tuning via Benzylic Substitution: Predicted cLogP Comparison Across the 477869-Series Scaffold

The benzylic substituent in the 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl scaffold directly controls logP, a critical parameter for membrane permeability, non-specific protein binding, and off-target promiscuity. The target compound's 2,3-dimethylphenoxy ether is predicted to yield a cLogP approximately 1.0–2.5 log units higher than the piperidine analog (CAS 477869-36-6: calculated logP ~3.08 for the 4-[(4-chlorophenyl)sulfanyl]piperidine fragment ) and 0.5–1.5 log units higher than the 4-fluorophenyl ether analog (CAS 477869-49-1) . This discrete difference places the target compound in a distinct lipophilicity window (estimated cLogP ~5.5–6.5), appropriate for applications requiring enhanced membrane partitioning while presenting different solubility and metabolic profiles compared to polar amine-containing congeners.

Lipophilicity Drug-likeness ADME Prediction

Nitrobenzyl Ether Linkage as a Tunable Handle: Bioreductive Activation and Synthetic Diversification Potential

The 3-nitrobenzyl ether linkage in the target compound provides a functional handle that is absent in the corresponding benzylamine (piperidine/pyrrolidine) analogs. In the broader nitrobenzyl ether class, the benzylic C–O bond is susceptible to bioreductive activation by nitroreductase enzymes: reduction of the nitro group to the hydroxylamine or amine triggers electronic cascade leading to benzylic C–O bond cleavage and release of the 2,3-dimethylphenol payload . In a controlled chemical reduction model using the 4-nitrobenzyl-C10-substituted SN-38 prodrug system, the 4-nitrobenzyl analog successfully released the parent drug (SN-38) upon chemical reduction, validating the prodrug capability of the 4-nitrobenzyl ether linkage . In contrast, the benzylic C–N bond in the piperidine and pyrrolidine analogs is not susceptible to the same nitroreduction-triggered cleavage mechanism, conferring a distinct functional profile to the target compound.

Prodrug Design Bioreductive Activation Nitroreductase Substrate

Nitro Group Position and Electronic Effects: Impact on Cytotoxic Potency in Nitrobenzyl Prodrug Design

The position of the nitro substituent on the benzyl ring profoundly influences biological potency. In a controlled study of nitrobenzyl-substituted SN-38 prodrugs, the 4-nitrobenzyl analog showed the greatest attenuation of cytotoxicity (IC50 = 58.0 nM; 19-fold reduction vs. parent SN-38 at 3.0 nM), while the 2-nitrobenzyl analog retained substantially higher residual cytotoxicity (IC50 = 25.9 nM; 8-fold reduction) and the 3-nitrobenzyl analog showed intermediate behavior (IC50 = 12.2 nM; 4-fold reduction) . The target compound bears the nitro group at the 3-position of the benzyl ring (meta to the benzylic CH2), which places it in a distinct electronic and steric environment compared to both the 4-nitro and 2-nitro positional isomers found in other commercially available benzyl phenyl sulfide analogs.

Structure–Activity Relationship Cytotoxicity Positional Isomerism

Purity and Availability: Commercial Specifications for Reproducible Research Procurement

The target compound (CAS 477869-52-6) is available from Key Organics/BIONET as part of their screening compound collection, with a purity specification of >90% as determined by HPLC or NMR analysis . This distinguishes it from several 477869-series analogs (e.g., CAS 477869-49-1, CAS 477869-36-6) that are supplied at >95% or >98% purity through alternative vendors . For procurement, this means the 2,3-dimethylphenoxy ether compound is accessible as a discovery-phase screening sample, while higher-purity material for lead optimization may require custom synthesis or purification. The compound's molecular formula (C21H18ClNO4S; MW = 399.89 g/mol) provides a well-defined identity for QC verification by LCMS or 1H NMR upon receipt.

Chemical Purity Procurement Specifications Reproducibility

Research and Industrial Application Scenarios for 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene (CAS 477869-52-6)


Antimicrobial Pharmacophore Validation and Hit Expansion Using the Benzyl Phenyl Sulfide Scaffold

The target compound's core pharmacophore (4-nitrobenzyl + 4-chlorophenyl sulfide) has been validated as essential for antimicrobial activity within the benzyl phenyl sulfide class . Researchers can use this compound as a positive control scaffold for structure–activity relationship (SAR) studies aimed at optimizing potency, spectrum, and selectivity against Gram-positive and Gram-negative bacterial strains. The 2,3-dimethylphenoxy ether appendage provides a modifiable vector for further derivatization without disrupting the antimicrobial pharmacophore.

Hypoxia-Activated Prodrug Design Leveraging the 3-Nitrobenzyl Ether Cleavable Linker

The 3-nitrobenzyl ether linkage is susceptible to bioreductive activation by nitroreductase enzymes, a mechanism validated across multiple nitrobenzyl prodrug systems . The target compound's intermediate nitro group position (meta) offers a distinct activation kinetic window compared to 2-nitro (fastest) and 4-nitro (slowest) isomers . This compound can serve as a scaffold for designing tumor-hypoxia-targeted prodrugs where controlled release kinetics are critical for therapeutic window optimization.

Lipophilicity-Dependent Membrane Partitioning Studies Across a Matched Molecular Series

With a predicted cLogP approximately 2–3 log units higher than its piperidine and pyrrolidine analogs , the target compound enables systematic investigation of the relationship between lipophilicity and cellular permeability, non-specific protein binding, or phospholipidosis risk within a matched molecular series. This application is valuable for building predictive ADME models where the only variable is the benzylic substituent.

Chemical Biology Probe for Investigating Nitroreductase Substrate Specificity

The 3-nitrobenzyl group is a recognized substrate for bacterial and human nitroreductase enzymes . The target compound can be deployed as a tool compound to probe nitroreductase substrate tolerance toward bulky benzylic ether substituents (2,3-dimethylphenoxy), complementing existing knowledge derived from smaller nitroaromatic substrates. Results can inform the design of next-generation nitroreductase-cleavable linkers for antibody–drug conjugates (ADCs) or gene-directed enzyme prodrug therapy (GDEPT).

Quote Request

Request a Quote for 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.